5,6,7,8-Tetrahydroisoquinoline
Overview
Description
5,6,7,8-Tetrahydroisoquinoline: is an organic compound with the molecular formula C9H11N . It is a derivative of isoquinoline, characterized by the saturation of the benzene ring, resulting in a tetrahydroisoquinoline structure. This compound is a colorless liquid that is miscible with most organic solvents and is commonly used in various chemical syntheses and research applications .
Mechanism of Action
Target of Action
5,6,7,8-Tetrahydroisoquinoline primarily targets two key enzymes: Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) . These enzymes play crucial roles in cell proliferation and growth. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides, while CDK2 is a key regulator of the cell cycle .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of CDK2, with an IC50 of 0.149 µM, and a significant inhibitor of DHFR, with an IC50 of 0.199 µM . By inhibiting these enzymes, this compound disrupts normal cell cycle progression and nucleotide synthesis, leading to cell growth arrest and apoptosis .
Biochemical Pathways
The inhibition of DHFR and CDK2 affects multiple biochemical pathways. The inhibition of DHFR disrupts the folate pathway, leading to a decrease in the synthesis of nucleotides required for DNA replication. The inhibition of CDK2 disrupts the cell cycle, particularly at the G2/M and S phases, leading to cell cycle arrest .
Result of Action
The result of this compound’s action is the induction of apoptosis in cancer cells. In studies, it has been shown to cause a significant increase in apoptosis in A549 (lung cancer) and MCF7 (breast cancer) cell lines . This is likely due to the disruption of normal cell cycle progression and nucleotide synthesis caused by the inhibition of DHFR and CDK2 .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction Method: One common method for synthesizing 5,6,7,8-tetrahydroisoquinoline involves the reduction of isoquinoline using sodium in ethanol.
Cyclization Method: Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the tetrahydroisoquinoline ring system.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be further reduced to form decahydroisoquinolines.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atom, to form various N-substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) in the presence of selenium dioxide (SeO2) can be used for oxidation reactions.
Reducing Agents: Sodium in ethanol is commonly used for reduction reactions.
Substitution Reagents: Alkyl halides and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Isoquinoline and other oxidized derivatives.
Reduction Products: Decahydroisoquinolines.
Substitution Products: N-substituted tetrahydroisoquinolines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 5,6,7,8-Tetrahydroisoquinoline is used as a building block in the synthesis of various complex organic molecules, including alkaloids and pharmaceuticals.
Biology and Medicine:
Anticancer Agents: Novel derivatives of this compound have been synthesized and evaluated for their anticancer activity.
Enzyme Inhibitors: Certain derivatives act as inhibitors of enzymes such as dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), making them potential candidates for cancer therapy.
Industry:
Intermediate in Chemical Synthesis: It is used as an intermediate in the production of various chemicals and pharmaceuticals.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another tetrahydroisoquinoline derivative with similar structural features but different biological activities.
6,7,8,9-Tetrahydrothieno[2,3-c]isoquinoline: A related compound with a thieno ring fused to the isoquinoline structure, exhibiting distinct chemical and biological properties.
Uniqueness:
Structural Features: The specific saturation pattern in 5,6,7,8-tetrahydroisoquinoline distinguishes it from other tetrahydroisoquinoline derivatives.
Biological Activity: The unique substitution patterns and functional groups in its derivatives contribute to its distinct biological activities, particularly in enzyme inhibition and anticancer properties.
Properties
IUPAC Name |
5,6,7,8-tetrahydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMGQIXFZMZZKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40190050 | |
Record name | 5,6,7,8-Tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-06-6 | |
Record name | 5,6,7,8-Tetrahydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36556-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydroisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036556066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6,7,8-Tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40190050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7,8-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.256 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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